An In-depth Technical Guide to the Chemical Properties and Biological Activity of 2-Bromo-4'-nitroacetophenone
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 2-Bromo-4'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-nitroacetophenone is a substituted acetophenone (B1666503) derivative that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom alpha to a carbonyl group and a nitro group on the phenyl ring, imparts a unique reactivity profile, making it a valuable building block for the synthesis of various pharmaceuticals and agrochemicals.[1] Recent research has also highlighted its potential biological activities, including antioxidant effects and the ability to extend the lifespan of the model organism Caenorhabditis elegans. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological implications of 2-bromo-4'-nitroacetophenone.
Chemical and Physical Properties
2-Bromo-4'-nitroacetophenone is a yellow to orange crystalline powder at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 244.04 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | |
| Melting Point | 95-100 °C | |
| Boiling Point | 325.2 ± 17.0 °C (Predicted) | |
| Solubility | Soluble in benzene, petroleum ether | |
| CAS Number | 99-81-0 | [2] |
Spectral Data
The structural characterization of 2-bromo-4'-nitroacetophenone is supported by various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the bromine and carbonyl groups, as well as aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O), the nitro group (NO₂), and the carbon-bromine bond (C-Br). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Reactivity and Stability
The chemical reactivity of 2-bromo-4'-nitroacetophenone is largely dictated by the presence of the α-bromo ketone and the nitro-substituted aromatic ring. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as a synthetic intermediate. The compound is stable under normal conditions but should be stored in a cool, dry place away from strong bases and oxidizing agents.
Experimental Protocols
Synthesis of 2-Bromo-4'-nitroacetophenone
This protocol describes the synthesis of 2-bromo-4'-nitroacetophenone via the bromination of 4'-nitroacetophenone (B150658).[3][4][5]
Materials:
-
4'-Nitroacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol (B145695)/water)
Procedure:
-
Dissolve 4'-nitroacetophenone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (1.0 equivalent) in methanol dropwise using a dropping funnel. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude 2-bromo-4'-nitroacetophenone by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 2-bromo-4'-nitroacetophenone in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a desiccator.
¹H NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified 2-bromo-4'-nitroacetophenone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6][7][8]
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FTIR-ATR Spectroscopy
Procedure:
-
Background Collection: Record a background spectrum of the clean ATR crystal.[9][10][11][12][13]
-
Sample Application: Place a small amount of the solid 2-bromo-4'-nitroacetophenone powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample.
-
Data Processing: Process the spectrum, which may include baseline correction and normalization.
Biological Activity and Signaling Pathway
Recent studies have shown that 2-bromo-4'-nitroacetophenone possesses antioxidant properties and can extend the lifespan of C. elegans. This biological activity is reported to be dependent on the insulin (B600854) signaling pathway, specifically involving the DAF-16 transcription factor.[14]
DAF-16 Signaling Pathway in Oxidative Stress Response
Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway is active, leading to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. However, under conditions of oxidative stress, or in the presence of certain compounds like 2-bromo-4'-nitroacetophenone, the IIS pathway can be inhibited. This leads to the dephosphorylation and nuclear translocation of DAF-16. In the nucleus, DAF-16 upregulates the expression of genes involved in stress resistance, including antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CTL), thereby promoting longevity and combating oxidative damage.[15][16][17][18]
Caption: DAF-16 mediated oxidative stress response pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a method to assess the antioxidant activity of 2-bromo-4'-nitroacetophenone using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[19][20][21][22][23]
Materials:
-
2-bromo-4'-nitroacetophenone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of 2-bromo-4'-nitroacetophenone in a suitable solvent (e.g., DMSO, then diluted with methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to different wells.
-
Add the same volume of the DPPH solution to each well.
-
For the blank, use the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Experimental Protocol: C. elegans Lifespan Assay
This protocol describes how to assess the effect of 2-bromo-4'-nitroacetophenone on the lifespan of C. elegans.[24][25][26][27][28]
Materials:
-
Wild-type C. elegans (e.g., N2 strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food source)
-
2-bromo-4'-nitroacetophenone
-
DMSO (solvent)
-
M9 buffer
-
Fluorodeoxyuridine (FUDR) to prevent progeny production
-
Incubator (20 °C)
-
Dissecting microscope
Procedure:
-
Worm Synchronization: Synchronize a population of C. elegans to obtain a cohort of age-matched worms (e.g., by bleaching gravid adults to isolate eggs).
-
Plate Preparation: Prepare NGM plates seeded with E. coli OP50. Add FUDR to the plates to a final concentration of 50 µM. Prepare a stock solution of 2-bromo-4'-nitroacetophenone in DMSO. Add the compound solution or vehicle (DMSO) to the surface of the bacterial lawn to achieve the desired final concentrations. Allow the plates to dry.
-
Lifespan Assay Initiation: Transfer synchronized L4 larvae onto the prepared NGM plates (control and treatment groups).
-
Scoring Survival: Starting from day 1 of adulthood, score the worms for survival every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare the lifespan of the treated group to the control group using statistical tests such as the log-rank test.
Conclusion
2-Bromo-4'-nitroacetophenone is a compound of significant interest due to its utility as a synthetic intermediate and its emerging biological activities. Its chemical properties, particularly the reactivity of the α-bromo ketone, allow for its incorporation into a wide range of complex molecules. Furthermore, its demonstrated antioxidant effects and ability to extend the lifespan of C. elegans through the DAF-16 signaling pathway open up new avenues for research in the fields of aging and oxidative stress-related diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological potential of this versatile compound.
References
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